1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13794597
InChI: InChI=1S/C8H7BO4/c10-8(11)6-3-1-2-5-4-13-9(12)7(5)6/h1-3,12H,4H2,(H,10,11)
SMILES: B1(C2=C(CO1)C=CC=C2C(=O)O)O
Molecular Formula: C8H7BO4
Molecular Weight: 177.95 g/mol

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid

CAS No.:

Cat. No.: VC13794597

Molecular Formula: C8H7BO4

Molecular Weight: 177.95 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid -

Specification

Molecular Formula C8H7BO4
Molecular Weight 177.95 g/mol
IUPAC Name 1-hydroxy-3H-2,1-benzoxaborole-7-carboxylic acid
Standard InChI InChI=1S/C8H7BO4/c10-8(11)6-3-1-2-5-4-13-9(12)7(5)6/h1-3,12H,4H2,(H,10,11)
Standard InChI Key KGTHRIXVWMXJBZ-UHFFFAOYSA-N
SMILES B1(C2=C(CO1)C=CC=C2C(=O)O)O
Canonical SMILES B1(C2=C(CO1)C=CC=C2C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-hydroxy-3H-2,1-benzoxaborole-7-carboxylic acid, reflects its bicyclic structure comprising a benzene ring fused to a borole moiety. Key identifiers include:

PropertyValueSource
CAS Registry Number1268335-28-9
Molecular FormulaC8H7BO4\text{C}_8\text{H}_7\text{BO}_4
Molecular Weight177.95 g/mol
SMILES NotationB1(C2=C(CO1)C=CC=C2C(=O)O)O\text{B1(C2=C(CO1)C=CC=C2C(=O)O)O}
InChI KeyKGTHRIXVWMXJBZ-UHFFFAOYSA-N

The planar benzoxaborole system features a boron atom bonded to two oxygen atoms and one hydroxyl group, while the carboxylic acid substituent at the 7-position introduces polarity and hydrogen-bonding capacity .

Synthesis and Derivatives

Key Derivatives

  • Methyl Ester (CAS 1268335-29-0): Priced at $503.5/250 mg, this derivative serves as a precursor for further functionalization .

  • 7-Methyl Analog (CAS 2152663-73-3): Substitution at the 6-position with a methyl group alters electronic properties and bioavailability .

Benzoxaboroles are renowned for their bioactivity, particularly as enzyme inhibitors. Although direct studies on this compound are not cited, structural analogs exhibit:

  • Antimicrobial Activity: Inhibition of leucyl-tRNA synthetase in pathogens .

  • Anti-Inflammatory Effects: Modulation of NF-κB signaling pathways .

Materials Science

The boron-oxygen bonds in the benzoxaborole core may enable applications in:

  • Coordination Polymers: As ligands for metal-organic frameworks (MOFs).

  • Sensors: Fluorescent probes for anion detection via boron-diol interactions .

PrecautionRecommendation
Personal ProtectionGloves, lab coat, eye protection
StorageCool, dry, ventilated area
DisposalFollow local waste guidelines

Toxicity Data

No acute toxicity studies are referenced in the provided sources. The absence of GHS hazard statements suggests low immediate risk .

SupplierPurityPackagingPrice (USD)Source
Tokyo Chemical Industry>95.0%250 mg£73.00
AlichemN/A1 g$1259.28

Regional Availability

  • Europe: Stocked in Belgium (1–3-day delivery) .

  • Asia: Supplied by ShangHai AmK and Hebei Weite .

Recent Research and Future Directions

Recent patents (e.g., WO2021250516A1) highlight benzoxaboroles as candidates for treating fungal infections, though specific mentions of this compound are absent . Key research gaps include:

  • Mechanistic Studies: Elucidating its targets in microbial metabolism.

  • Derivatization: Optimizing solubility and pharmacokinetics through ester or amide prodrugs .

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